molecular formula C24H21FN4OS2 B2830619 1-((3-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223915-74-9

1-((3-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2830619
CAS RN: 1223915-74-9
M. Wt: 464.58
InChI Key: DFPZFLYQBZEOMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C24H21FN4OS2 and its molecular weight is 464.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

An unexpected Dimroth rearrangement was observed during the synthesis of annelated thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine cores, leading to the discovery of potent antitumor activity in the resulting compounds. This chemical transformation facilitated the creation of novel derivatives with significant biological properties, including strong antiproliferative activity against a panel of human tumor cell lines (Lauria et al., 2013).

Antimicrobial and Antitumor Activities

Research has led to the synthesis of novel pyrimidine derivatives incorporating the 1,2,4-triazolo[1,5-a]pyrimidine ring. These compounds have been evaluated for their antimicrobial activities against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, showing promising antibacterial efficacy (Lahmidi et al., 2019).

Structural Elucidation and Activity Studies

The structural elucidation of synthesized compounds through methods like X-ray diffraction and spectroscopic techniques (e.g., NMR, IR) has been a critical step in understanding the properties and potential applications of these chemicals. Investigations into the structure-activity relationships have provided insights into the compounds' mechanisms of action and their potential as therapeutic agents (Davoodnia et al., 2008).

properties

IUPAC Name

12-[(3-fluorophenyl)methylsulfanyl]-8-[(4-propan-2-ylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4OS2/c1-15(2)18-8-6-16(7-9-18)13-28-22(30)21-20(10-11-31-21)29-23(28)26-27-24(29)32-14-17-4-3-5-19(25)12-17/h3-12,15H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPZFLYQBZEOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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